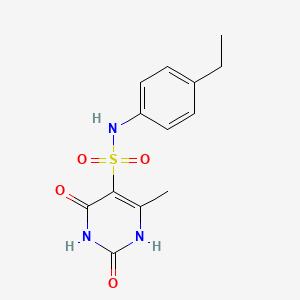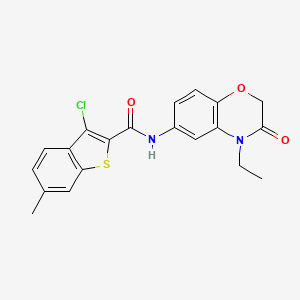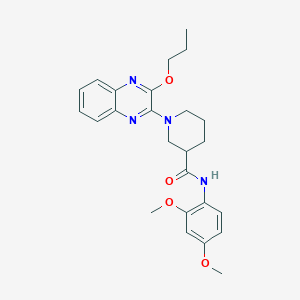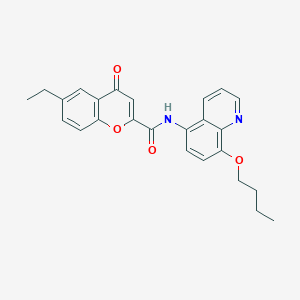![molecular formula C17H14Br2N2O B11309900 1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B11309900.png)
1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a furan ring substituted with a dibromophenyl group and a pyridinylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the dibromophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the pyridinylmethylamine group via nucleophilic substitution or coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or dehalogenated products.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and pyridine-containing molecules, such as:
- {[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE
- {[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE
Uniqueness
The uniqueness of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibromophenyl group enhances its reactivity and potential biological activity compared to its chlorinated or fluorinated analogs.
This detailed article provides a comprehensive overview of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H14Br2N2O |
|---|---|
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
N-[[5-(2,4-dibromophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C17H14Br2N2O/c18-13-3-5-15(16(19)8-13)17-6-4-14(22-17)11-21-10-12-2-1-7-20-9-12/h1-9,21H,10-11H2 |
InChI-Schlüssel |
OXFDXIZJYDZQII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309818.png)

![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11309829.png)

![N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309845.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11309850.png)
![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11309858.png)
![1-(2,6-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11309873.png)


![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309888.png)


![N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309907.png)
